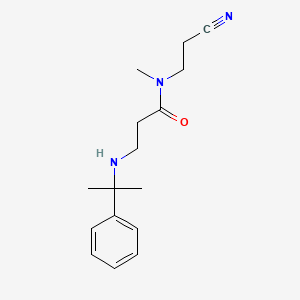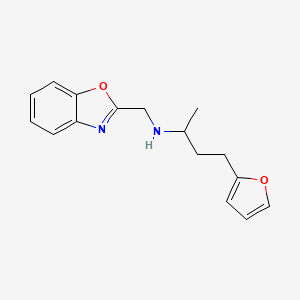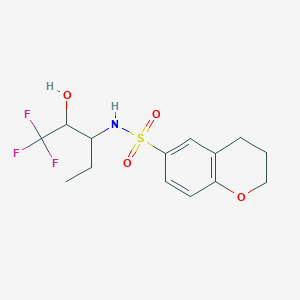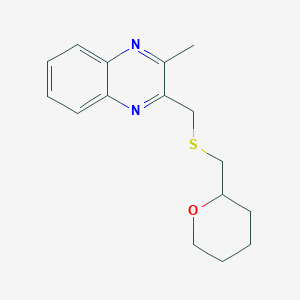![molecular formula C15H19N3O3S B7058445 1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide](/img/structure/B7058445.png)
1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentane ring substituted with a carboxamide group, a sulfonyl-methylamino group, and a cyano group on a methylphenyl ring. The unique structure of this compound makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
The synthesis of 1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyano-3-methylbenzenesulfonyl chloride with methylamine to form the sulfonyl-methylamino intermediate. This intermediate is then reacted with cyclopentanecarboxylic acid chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The sulfonyl-methylamino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and sulfonyl-methylamino group are key functional groups that contribute to its reactivity and biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-[(2-Cyano-4-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide: This compound has a similar structure but with a different position of the methyl group on the phenyl ring, which may lead to different reactivity and biological activity.
1-[(2-Cyano-3-methylphenyl)sulfonyl-ethylamino]cyclopentane-1-carboxamide: This compound has an ethylamino group instead of a methylamino group, which may affect its chemical and biological properties.
Properties
IUPAC Name |
1-[(2-cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-6-5-7-13(12(11)10-16)22(20,21)18(2)15(14(17)19)8-3-4-9-15/h5-7H,3-4,8-9H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJFKIKJIHWRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N(C)C2(CCCC2)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]-2-methyl-3,4-dihydro-1H-naphthalene-2-carboxamide](/img/structure/B7058377.png)
![3-methyl-N-[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B7058383.png)
![4-(2,3-dihydro-1,4-benzothiazin-4-yl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]-4-oxobutanamide](/img/structure/B7058390.png)
![2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide](/img/structure/B7058394.png)
![Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7058396.png)

![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide](/img/structure/B7058418.png)
![1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B7058422.png)

![N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide](/img/structure/B7058431.png)


![2-methyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7058453.png)
![4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7058464.png)
